REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[CH2:10][C:11]#[N:12].C([O:15]CCO)C>C([O-])(O)=O.[Na+]>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[CH2:10][C:11]([NH2:12])=[O:15] |f:3.4,^1:0|
|
Name
|
|
Quantity
|
169 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)CC#N
|
Name
|
( IV )
|
Quantity
|
502 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
The solvents were removed under reduced pressure
|
Type
|
WASH
|
Details
|
chromatography of the residue on silica gel, eluting with 2-3% MeOH/CH2Cl2
|
Type
|
CUSTOM
|
Details
|
gave firstly a mixed fraction, which
|
Type
|
CUSTOM
|
Details
|
on crystallisation from CHCl3 /light petroleum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |